Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate
Description
Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate is a thiazole-based ester featuring a carbobenzyloxy (Cbz)-protected 3-piperidyl group at the 2-position of the thiazole ring. This compound belongs to a class of heterocyclic molecules with broad applications in medicinal chemistry, particularly in drug discovery and development. The Cbz group enhances solubility and stability, while the piperidyl moiety introduces steric and electronic effects that influence molecular interactions.
Properties
Molecular Formula |
C19H22N2O4S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl 2-(1-phenylmethoxycarbonylpiperidin-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H22N2O4S/c1-2-24-18(22)16-13-26-17(20-16)15-9-6-10-21(11-15)19(23)25-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,2,6,9-12H2,1H3 |
InChI Key |
ISWIETXTRUMTHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCCN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 2-aminothiazole-4-carboxylate Core
The starting point for the synthesis is often ethyl 2-aminothiazole-4-carboxylate, which can be prepared by the cyclization of ethyl bromopyruvate with thiourea in ethanol under reflux conditions:
-
- Reflux ethyl bromopyruvate (2 mol) with thiourea (3 mol) in ethanol (99.9%) for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture, concentrate it, and pour into ice-cold water.
- Basify to pH 10 with 2 M NaOH to precipitate the product.
- Recrystallize from ethanol to obtain ethyl 2-aminothiazole-4-carboxylate in ~70% yield.
-
- Melting point: 175–177 °C
- IR: 1690 cm⁻¹ (C=O ester), 3300–3150 cm⁻¹ (N–H amine)
- ^1H NMR (CDCl₃): δ 4.34 (quartet, 2H, CH₂), 1.38 (triplet, 3H, CH₃), 7.41 (singlet, 1H, thiazole proton), 5.85 (singlet, 2H, NH₂)
This intermediate provides the thiazole ring with an ethyl ester and amino functionality for further substitution.
Coupling Strategy to Form Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate
A plausible synthetic route involves:
Step 1: Activation of the thiazole carboxylate at position 2
- Conversion of ethyl 2-aminothiazole-4-carboxylate to an activated intermediate such as ethyl 2-(chlorosulfonyl)thiazole-4-carboxylate.
- This can be achieved by sulfonation or chlorosulfonylation using reagents like chlorosulfonyl chloride under controlled low temperature (-20 °C) in solvents such as acetonitrile and HCl.
Step 2: Nucleophilic substitution with 1-Cbz-3-piperidyl amine
- The 1-Cbz-3-piperidyl amine is added to the activated thiazole intermediate in the presence of a base such as pyridine at 0 °C to room temperature.
- The reaction proceeds via nucleophilic attack on the sulfonyl chloride or activated carboxylate to form the desired amide or sulfonamide linkage.
- Reaction progress is monitored by TLC and LC-MS.
Step 3: Work-up and purification
- The reaction mixture is quenched with aqueous acid (e.g., 2N HCl).
- The product is isolated either by precipitation or extraction followed by crystallization or chromatographic purification.
This method is analogous to the synthesis of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives reported in literature, adapted for the 1-Cbz-3-piperidyl substituent.
Alternative Synthetic Approaches
Enamine Method for Piperidyl Derivatives:
- β-Keto esters derived from N-Cbz-protected piperidine carboxylic acids can be converted into β-enamino diketones using N,N-dimethylformamide dimethyl acetal.
- These intermediates can be cyclized or reacted with thiazole precursors to form the desired thiazole-piperidyl conjugates.
- This method allows regioselective synthesis and stereochemical control.
Reductive Amination and Carbamate Formation:
- Starting from 3-piperidone derivatives, reductive amination with benzyl chloroformate (Cbz-Cl) can yield the 1-Cbz-3-piperidyl amine.
- This amine can then be coupled with ethyl 2-thiazolecarboxylate derivatives via amide bond formation using coupling agents like EDC·HCl or DCC.
Data Table Summarizing Preparation Steps
| Step No. | Reaction Component | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl 2-aminothiazole-4-carboxylate | Ethyl bromopyruvate + Thiourea, EtOH reflux 24 h | ~70 | Recrystallization from ethanol |
| 2 | Activation of thiazole carboxylate | Chlorosulfonyl chloride, HCl/Acetonitrile, -20 °C | 85 | Formation of ethyl 2-(chlorosulfonyl)thiazole-4-carboxylate |
| 3 | Coupling with 1-Cbz-3-piperidyl amine | Pyridine, DCM, 0 °C to RT, 6 h | Variable | Monitored by TLC/LCMS, work-up by acid quench |
| 4 | Purification | Filtration, washing, crystallization | - | Solid product isolation or extraction |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or receptors involved in disease processes . The piperidine ring may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Structural and Functional Group Variations
The 2-position substituent on the thiazole ring dictates the compound’s physicochemical and biological behavior. Key analogues include:
Key Observations :
Electronic and Computational Insights
- HOMO-LUMO Gaps: The –NO₂ substituent in reduces the gap to 4.12 eV, enhancing reactivity. Piperidyl groups, being electron-donating, may widen this gap, reducing charge transfer but improving stability.
- Molecular Docking : Chlorophenyl and hydroxyphenyl derivatives show strong binding to AChE (π-π stacking) and β-catenin (hydrogen bonding) . The bulkier Cbz-piperidyl group may favor interactions with deeper hydrophobic pockets.
Biological Activity
Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, a carboxylate group, and a piperidine moiety with a carbobenzyloxy (Cbz) protecting group. Its molecular formula is with a molecular weight of approximately 366.45 g/mol. The presence of the Cbz group enhances the compound's lipophilicity, which is crucial for its biological activity and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the thiazole ring and subsequent modifications to introduce the piperidine and carboxylate functionalities. This multi-step process allows for the optimization of yield and purity, which are critical for evaluating biological activity.
Biological Activity
Research indicates that compounds related to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been identified as promising candidates against various bacterial strains. Studies have shown that certain thiazole compounds demonstrate significant antibacterial properties, making them potential leads for antibiotic development .
- Antitumor Activity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds containing similar thiazole structures have shown effectiveness in inhibiting tumor growth in vitro and in vivo models .
- Enzyme Inhibition : The compound's ability to interact with specific enzymes has been investigated. For example, studies suggest that thiazole derivatives can inhibit key enzymes involved in cancer progression, such as RET kinase, which is crucial for targeted cancer therapies .
Case Studies
Several studies have explored the biological activities of this compound and its analogs:
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of various thiazole derivatives against clinical isolates. Compounds showed zone of inhibition values ranging from 9 to 20 mm against tested bacteria, indicating moderate to high efficacy .
- Cytotoxicity Testing : In vitro assays conducted on cancer cell lines demonstrated that specific analogs exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity compared to standard chemotherapeutics like 5-fluorouracil .
- Mechanistic Studies : Research on the interactions between this compound and biological targets revealed insights into its mechanism of action. These studies utilized high-throughput screening methods to identify its effects on gene expression related to pluripotency in stem cells .
Comparative Analysis
To further illustrate the unique properties of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₉H₂₂N₂O₄S | Enhanced lipophilicity due to Cbz group |
| Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate | C₁₁H₁₆N₂O₂S | Lacks Cbz protection; simpler structure |
| Ethyl 2-(aminomethyl)thiazole-4-carboxylate | C₇H₁₀N₂O₂S | Contains an amino group; different bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
